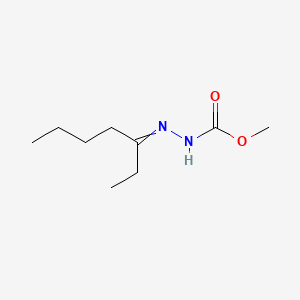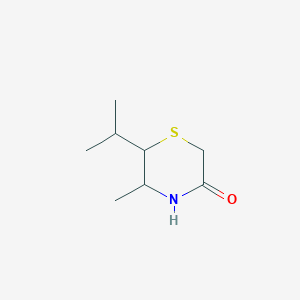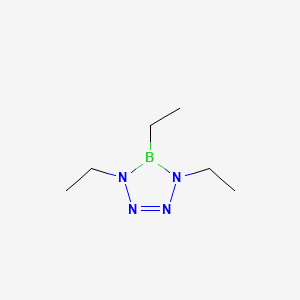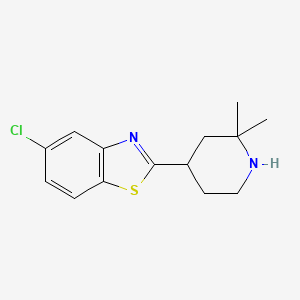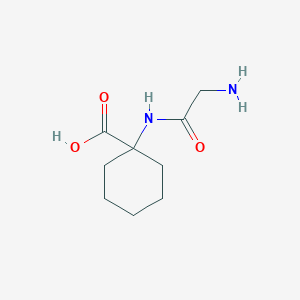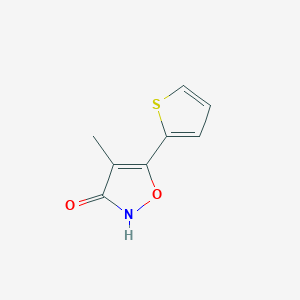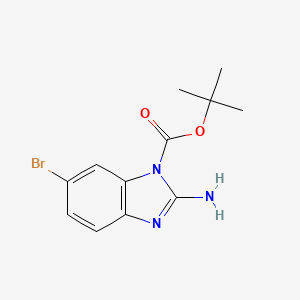
2,3-Dimethyl-4-ethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-4-ethylpyridine is an organic compound with the molecular formula C₉H₁₃N. It belongs to the class of alkylpyridines, which are derivatives of pyridine with alkyl substituents. This compound is characterized by the presence of two methyl groups at positions 2 and 3, and an ethyl group at position 4 on the pyridine ring. It is a colorless liquid with a distinct odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-4-ethylpyridine can be synthesized through several methods. One common method involves the alkylation of 2,3-dimethylpyridine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2,3-Dimethylpyridine and ethyl halide (e.g., ethyl bromide or ethyl chloride).
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Procedure: The base deprotonates the 2,3-dimethylpyridine, generating a nucleophilic species that attacks the ethyl halide, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-4-ethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the alkyl groups or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenation can be achieved using halogens or halogenating agents, while nucleophilic substitution can be facilitated by strong nucleophiles like alkoxides or amines.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Applications De Recherche Scientifique
2,3-Dimethyl-4-ethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving pyridine metabolism and its derivatives.
Medicine: Research into potential pharmacological activities of pyridine derivatives often includes this compound.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,3-dimethyl-4-ethylpyridine depends on its specific application. In biological systems, pyridine derivatives can interact with enzymes and receptors, influencing various biochemical pathways. The presence of alkyl groups can affect the compound’s binding affinity and specificity for molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylpyridine: Lacks the ethyl group at position 4.
4-Ethylpyridine: Lacks the methyl groups at positions 2 and 3.
2,4-Dimethylpyridine: Has methyl groups at positions 2 and 4, but no ethyl group.
Uniqueness
2,3-Dimethyl-4-ethylpyridine is unique due to the specific arrangement of its alkyl substituents, which can influence its chemical reactivity and physical properties. This unique structure can result in different biological activities and applications compared to its similar compounds.
Propriétés
Numéro CAS |
83504-30-7 |
|---|---|
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
4-ethyl-2,3-dimethylpyridine |
InChI |
InChI=1S/C9H13N/c1-4-9-5-6-10-8(3)7(9)2/h5-6H,4H2,1-3H3 |
Clé InChI |
QBWMKRTVDBMTHU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NC=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



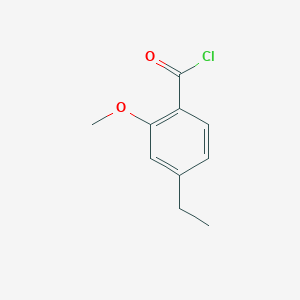
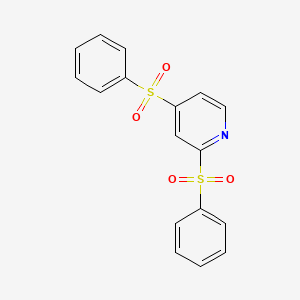
![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)
